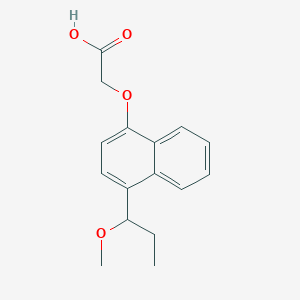
1,5,6-Trifluoro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,6-Trifluoro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl acetate is a synthetic organic compound belonging to the quinolone family This compound is characterized by the presence of trifluoromethyl groups, a hydroxy group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6-Trifluoro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable quinoline derivative.
Fluorination: Introduction of trifluoromethyl groups at the 1, 5, and 6 positions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Hydroxylation: Introduction of the hydroxy group at the 4 position using reagents like hydrogen peroxide or hydroxylamine.
Acetylation: Formation of the acetate ester at the 3 position using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1,5,6-Trifluoro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions at the trifluoromethyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Quinoline derivatives with carbonyl groups.
Reduction Products: Quinoline derivatives with hydroxy groups.
Substitution Products: Quinoline derivatives with substituted trifluoromethyl groups.
Scientific Research Applications
1,5,6-Trifluoro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl acetate has several scientific research applications, including:
Medicinal Chemistry: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1,5,6-Trifluoro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and stability, while the hydroxy and acetate groups contribute to its reactivity and solubility. The compound may inhibit enzyme activity or disrupt cellular pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar structure but lacks trifluoromethyl groups.
1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: Contains trifluoromethyl groups but differs in the core structure.
Uniqueness
1,5,6-Trifluoro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl acetate is unique due to the presence of trifluoromethyl groups at multiple positions, which enhances its biological activity and stability. The combination of hydroxy and acetate groups further contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H6F3NO4 |
|---|---|
Molecular Weight |
273.16 g/mol |
IUPAC Name |
(1,5,6-trifluoro-4-hydroxy-2-oxoquinolin-3-yl) acetate |
InChI |
InChI=1S/C11H6F3NO4/c1-4(16)19-10-9(17)7-6(15(14)11(10)18)3-2-5(12)8(7)13/h2-3,17H,1H3 |
InChI Key |
IXZOYYRNCLDEKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=CC(=C2F)F)N(C1=O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione](/img/structure/B11846854.png)
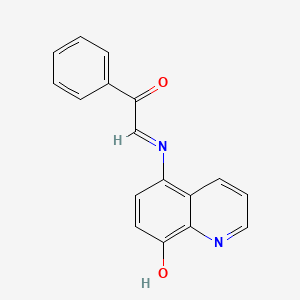

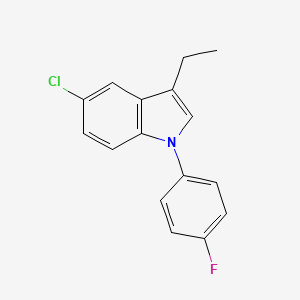


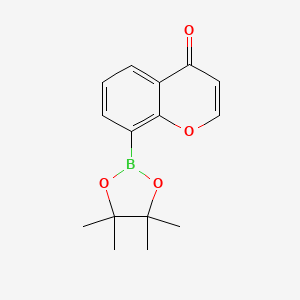
![1,2-Dihydroxy-8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B11846881.png)

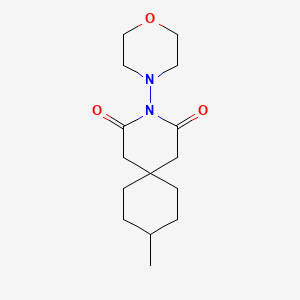
![4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11846887.png)
